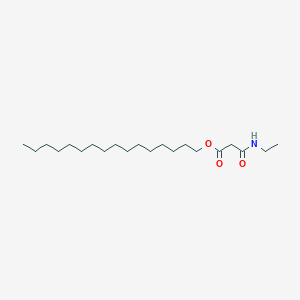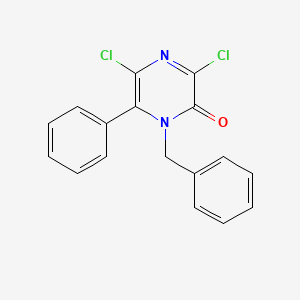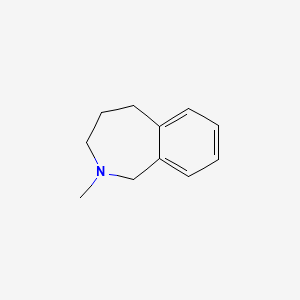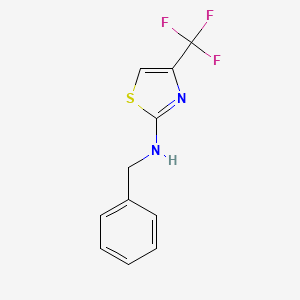
N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine is a compound that features a trifluoromethyl group attached to a thiazole ring, which is further substituted with a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine typically involves the reaction of a thiazole derivative with a trifluoromethylating agent. One common method is the trifluoromethylation of a thiazole precursor using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under basic conditions . The phenylmethyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride (C6H5CH2Cl) in the presence of a base like sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the trifluoromethylation step can be carried out in a flow reactor to control the reaction temperature and pressure precisely .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Benzyl chloride, NaH
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can enhance the reactivity and stability of the resulting compounds .
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. The trifluoromethyl group can mimic the electronic effects of natural substrates, making it a valuable tool for studying enzyme mechanisms .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, including enzymes and receptors .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its stability and reactivity make it suitable for applications in crop protection and the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Trifluoromethyl)phenyl substituted pyrazole derivatives: These compounds also feature a trifluoromethyl group and are known for their antimicrobial activity.
α-Trifluoromethyl amines: These compounds contain a trifluoromethyl group attached to an amine and are used in asymmetric synthesis.
Uniqueness
N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring, a phenylmethyl group, and a trifluoromethyl group. This combination imparts distinct electronic and steric properties that can enhance its reactivity and stability compared to similar compounds.
Propriétés
Numéro CAS |
134881-05-3 |
|---|---|
Formule moléculaire |
C11H9F3N2S |
Poids moléculaire |
258.26 g/mol |
Nom IUPAC |
N-benzyl-4-(trifluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9F3N2S/c12-11(13,14)9-7-17-10(16-9)15-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16) |
Clé InChI |
FSKWTTHZEKFJPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC(=CS2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


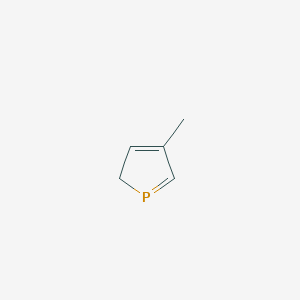
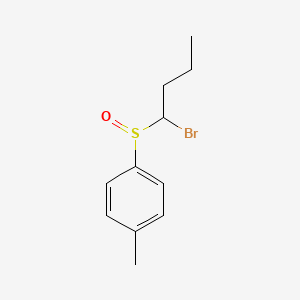
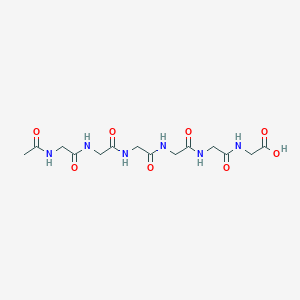


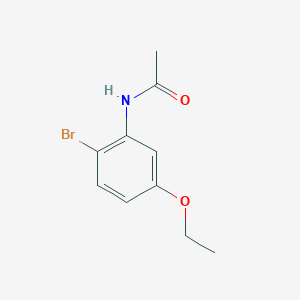

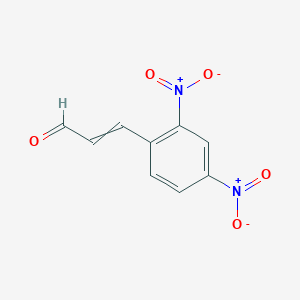
![2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14264853.png)
![2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride](/img/structure/B14264854.png)
